Eosin-5-Thiosemicarbazide: Structure, Synthesis, and Photophysical Applications
Eosin-5-Thiosemicarbazide: Structure, Synthesis, and Photophysical Applications
The following technical guide details the chemical structure, synthesis, and applications of Eosin-5-thiosemicarbazide (ETSC) .
[1]
Executive Summary
Eosin-5-thiosemicarbazide (ETSC) is a specialized fluorescent and phosphorescent probe derived from the xanthene dye Eosin Y . Unlike its fluorescein analogue (FTSC), which is primarily used for fluorescence intensity measurements, ETSC is valued for its high intersystem crossing rate and long-lived triplet state (microseconds to milliseconds).
This unique photophysical property allows researchers to measure rotational diffusion of large membrane proteins and oligosaccharides via phosphorescence anisotropy or delayed fluorescence , timescales inaccessible to standard fluorophores. Chemically, it targets carbonyl groups (aldehydes and ketones) to form stable thiosemicarbazone linkages, making it a critical tool for glycobiology and membrane biophysics.
Chemical Structure & Identity
ETSC is constructed from a tetrabromofluorescein core modified at the 5-position of the bottom benzene ring with a thiosemicarbazide moiety.
Molecular Specifications
-
Common Name: Eosin-5-thiosemicarbazide (ETSC / Eosin-TSC)[1]
-
Parent Scaffold: Eosin Y (2',4',5',7'-Tetrabromofluorescein)
-
Reactive Group: Thiosemicarbazide (-NH-C(=S)-NH-NH
)[2] -
Target Functional Group: Aldehydes (R-CHO) and Ketones (R-CO-R')
-
Molecular Formula (Neutral): C
H Br N O S -
Molecular Weight: ~747.0 g/mol (varies slightly based on protonation state/salt form)
Structural Breakdown
The molecule consists of two distinct domains:
-
The Fluorophore (Xanthene Core): The 2',4',5',7'-tetrabromo-substituted xanthene ring system responsible for the absorption (~525 nm) and emission (~545 nm). The heavy bromine atoms facilitate spin-orbit coupling , promoting the transition to the triplet state.
-
The Reactive Handle (Thiosemicarbazide): Attached at the 5-position of the isobenzofuran ring. This hydrazine-like group is highly nucleophilic toward carbonyls, functioning effectively at slightly acidic to neutral pH (4.5 – 7.0).
Reaction Mechanism
ETSC reacts with aldehydes or ketones to form a thiosemicarbazone conjugate. This reaction is particularly useful for labeling glycoproteins (e.g., glycophorin, Band 3) after periodate oxidation of their sialic acid or galactose residues.
Chemical Pathway
-
Oxidation: Sialic acid residues on the cell surface are oxidized by sodium periodate (NaIO
) to generate aldehyde groups. -
Nucleophilic Attack: The terminal amino group (-NH
) of the ETSC thiosemicarbazide moiety attacks the electrophilic carbonyl carbon.[3] -
Dehydration: Water is eliminated, forming a stable C=N double bond (thiosemicarbazone).
Visualization of Reactivity
The following diagram illustrates the conjugation logic and the resulting linkage.
Figure 1: Reaction pathway of Eosin-5-thiosemicarbazide with an aldehyde-functionalized target.
Synthesis Protocol
Since ETSC is not always available as a catalog item, it is often synthesized in-house from the commercially available Eosin-5-isothiocyanate (EITC) .
Reagents[3][5][6]
-
Precursor: Eosin-5-isothiocyanate (EITC) [CAS: 60520-47-0][4][5]
-
Reactant: Hydrazine hydrate (N
H ·H O) -
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Step-by-Step Synthesis
-
Dissolution: Dissolve 10 mg of Eosin-5-isothiocyanate in 1 mL of anhydrous DMF.
-
Addition: Add a 10-fold molar excess of hydrazine hydrate to the solution.
-
Note: The excess hydrazine ensures the isothiocyanate (-N=C=S) is converted to the thiosemicarbazide (-NH-CS-NH-NH
) rather than crosslinking two eosin molecules.
-
-
Incubation: Stir the reaction mixture at room temperature for 1–2 hours in the dark.
-
Precipitation: Precipitate the product by adding 10 mL of acidic water (pH ~3–4) or cold ether, depending on solubility preference.
-
Purification: Centrifuge to collect the pellet. Wash repeatedly with cold ethanol/ether to remove unreacted hydrazine.
-
Storage: Store lyophilized powder at -20°C, protected from light.
Applications in Drug Development & Biophysics
ETSC is a "specialist" probe. While Fluorescein-5-thiosemicarbazide (FTSC) is used for standard imaging, ETSC is used when time-resolved data is required.
Rotational Diffusion (Phosphorescence Anisotropy)
Because Eosin has a triplet lifetime in the microsecond/millisecond range (compared to nanoseconds for fluorescence), ETSC allows the measurement of the rotational correlation time (
-
Mechanism: A polarized laser flash excites the ETSC. The decay of the polarization (anisotropy) over microseconds reflects the rotation of the protein to which it is attached.[6]
-
Utility: Determining if a drug candidate immobilizes a receptor, induces clustering, or alters membrane fluidity.
Experimental Workflow: Membrane Protein Labeling
| Step | Action | Critical Parameter |
| 1. Oxidation | Incubate cells (e.g., erythrocytes) with 1 mM NaIO | 0°C, 10 mins. Keep dark to avoid non-specific oxidation. |
| 2. Quench | Add glycerol or ethylene glycol to consume excess periodate. | Prevents over-oxidation of lipid tails. |
| 3. Labeling | Add ETSC (dissolved in buffer/DMSO) to cells. | pH 6.0–7.0. Incubate 30 mins at RT. |
| 4. Reduction | (Optional) Add NaBH | Reduces the C=N bond to a stable C-N amine (permanent linkage). |
| 5. Analysis | Measure Time-Resolved Phosphorescence or Fluorescence Anisotropy. | Excitation: 532 nm (pulsed laser). |
Workflow Diagram
Figure 2: Experimental workflow for labeling cell-surface glycans with ETSC for biophysical analysis.
References
-
Cherry, R. J., Nigg, E. A., & Beddard, G. S. (1980). Oligosaccharide motion in erythrocyte membranes investigated by picosecond fluorescence polarization and microsecond dichroism of an optical probe.[7] Proceedings of the National Academy of Sciences, 77(10), 5899–5903. Link
-
Nigg, E. A., Bron, C., Girardet, M., & Cherry, R. J. (1980). Band 3-glycophorin A association in erythrocyte membranes demonstrated by combining protein diffusion measurements with antibody-induced cross-linking. Biochemistry, 19(9), 1887–1893. Link
-
Garland, P. B., & Moore, C. H. (1979). Phosphorescence of protein-bound eosin and erythrosin: a possible probe for measurements of slow rotational mobility. Biochemical Journal, 183(3), 561–572. Link
-
Matko, J., et al. (1995). Rotational dynamics of type I Fc epsilon receptors on the surface of RBL-2H3 mast cells. Biophysical Journal, 68(4), 1304–1310. Link
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- 5. Eosin Y | CAS#:15086-94-9 | Chemsrc [chemsrc.com]
- 6. Correlation of rotational mobility and flexibility of Sendai virus spike glycoproteins with fusion activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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